molecular formula C10H14S B13288544 3-Phenylbutane-1-thiol

3-Phenylbutane-1-thiol

Cat. No.: B13288544
M. Wt: 166.29 g/mol
InChI Key: BKNWKZNCOLAPCW-UHFFFAOYSA-N
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Description

3-Phenylbutane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfhydryl (-SH) group attached to a butane chain with a phenyl group at the third position. Thiols, also known as mercaptans, are known for their strong and often unpleasant odors. The molecular formula of this compound is C10H14S.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide. For instance, 3-phenylbutyl bromide can react with sodium hydrosulfide to yield this compound . Another method involves the use of thiourea as a nucleophilic sulfur source, producing an alkylisothiouronium salt intermediate, which is then hydrolyzed to form the thiol .

Industrial Production Methods: In industrial settings, the synthesis of thiols often involves the use of hydrogen sulfide and alkenes under UV light to catalyze the addition reaction. This method is efficient for large-scale production and ensures high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Molecular bromine, iodine, atmospheric oxygen.

    Reducing Agents: Hydrochloric acid, zinc.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products:

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

3-Phenylbutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbutane-1-thiol involves its interaction with molecular targets through its sulfhydryl group. This group can form covalent bonds with metal ions and other electrophilic centers, leading to the inactivation of enzymes and proteins. The compound’s reactivity with heavy metals, such as lead and mercury, is particularly notable, as it forms insoluble complexes that can inactivate proteins containing cysteine residues .

Comparison with Similar Compounds

Uniqueness: 3-Phenylbutane-1-thiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature enhances its utility in organic synthesis and its interactions with biological molecules.

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

3-phenylbutane-1-thiol

InChI

InChI=1S/C10H14S/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

BKNWKZNCOLAPCW-UHFFFAOYSA-N

Canonical SMILES

CC(CCS)C1=CC=CC=C1

Origin of Product

United States

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